Superior Anti-Pseudomonal Activity
Lividomycin A demonstrates quantifiably greater antibacterial activity against Pseudomonas aeruginosa than either kanamycin or paromomycin in clinical isolate testing. In a study of clinical isolates, 85% of tested Pseudomonas strains were inhibited by lividomycin A at a concentration of 100 mcg/mL, whereas kanamycin and paromomycin showed weaker activity [1]. This superior anti-pseudomonal activity is consistent with independent findings that lividomycin A retains effectiveness against kanamycin-resistant strains of P. aeruginosa that produce kanamycin-phosphorylating enzyme [2].
| Evidence Dimension | Inhibition of Pseudomonas aeruginosa clinical isolates |
|---|---|
| Target Compound Data | 85% of tested Pseudomonas strains inhibited at 100 mcg/mL |
| Comparator Or Baseline | Kanamycin (KM) and paromomycin (PRM): Weaker activity; percentage inhibition not reported at 100 mcg/mL |
| Quantified Difference | Antibacterial activity of LVM against P. aeruginosa was stronger than those of KM and PRM [1] |
| Conditions | Clinical isolates tested; in vitro susceptibility assay |
Why This Matters
Researchers studying Pseudomonas aeruginosa infections or screening for anti-pseudomonal agents will obtain superior in vitro activity with lividomycin A compared to kanamycin or paromomycin.
- [1] Mashimo K, Kato Y, Saito A, et al. Antibacterial activity of lividomycin against several bacteria isolated from clinical specimens. Jpn J Antibiot. 1972;25(6):336-339. View Source
- [2] Kobayashi F, Nagoya T, Yoshimura Y, Kaneko K, Ogata S. Studies on new antibiotic lividomycins. V. In vitro and in vivo antimicrobial activity of lividomycin A. J Antibiot (Tokyo). 1972;25(2):128-136. View Source
